3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C6H8N2O. It is a pyrazole derivative, characterized by the presence of two methyl groups at positions 3 and 5, and an aldehyde group at position 4 on the pyrazole ring. This compound is of interest due to its versatile applications in organic synthesis and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,5-dimethylpyrazole with an appropriate aldehyde precursor. One common method is the Vilsmeier-Haack reaction, where 3,5-dimethylpyrazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar formylation reactions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3,5-Dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde is not fully elucidated. its biological activity is thought to involve interactions with specific molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an additional methyl group at position 1.
1,5-Dimethyl-1H-pyrazole-3-carbaldehyde: Similar structure but with the aldehyde group at position 3.
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group at position 1.
Uniqueness
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the aldehyde group at position 4 allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-6(3-9)5(2)8-7-4/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBOXJRHEZGATR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393575 | |
Record name | 3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201008-71-1 | |
Record name | 3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the reactions 3,5-dimethyl-1H-pyrazole-4-carbaldehyde can undergo?
A1: this compound serves as a versatile building block in organic synthesis. For instance, it readily undergoes Claisen-Schmidt condensation reactions with various ketones. [] This reaction allows for the creation of diverse pyrazole hybrids with potential biological activities. Additionally, it can react with 2-sulfanylethanol, although this reaction can lead to unexpected products like 1,6-bis[3,5-dimethyl-4-(1,4,6-oxadithiocan-5-yl)-1H-pyrazol-1-yl]hexane. [, ]
Q2: How does the structure of compounds derived from this compound influence their biological activity?
A2: Research suggests that substitutions at less sterically hindered positions on the pyrazole ring of this compound derivatives contribute to enhanced cytotoxic and antitubercular activities. [] For example, compounds featuring a (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one structure or a 1-(1′-benzyl-5-(4-chlorophenyl)-3′,5′-dimethyl-3,4-dihydro-1′H,2H-[3,4′-bipyrazol]-2-yl)ethan-1-one structure demonstrated promising interactions with the AKT2 enzyme, indicating potential as AKT2 inhibitors. []
Q3: What analytical techniques are employed to characterize this compound and its derivatives?
A3: Various spectroscopic techniques are employed to characterize this compound and its derivatives. These include but are not limited to Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] Additionally, X-ray crystallography can be utilized when suitable crystals of the compound or its derivatives are obtained. For instance, the crystal structure of (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one, a derivative of the compound, was successfully determined using X-ray crystallography, revealing its monoclinic crystal system and C2/c space group. []
Q4: Are there any known instances of unexpected product formation during reactions involving this compound?
A4: Yes, the reaction of 1,1′-(hexane-1,6-diyl)bis[this compound] with 2-sulfanylethanol yielded 1,6-bis[3,5-dimethyl-4-(1,4,6-oxadithiocan-5-yl)-1H-pyrazol-1-yl]hexane instead of the anticipated thioacetal product. [, ] This unexpected outcome highlights the importance of thorough analysis and characterization of products obtained from reactions involving this compound.
Q5: Has this compound been explored for its potential in materials science?
A5: While the provided research primarily focuses on the synthetic and biological aspects of this compound, its diverse reactivity suggests potential applications in materials science. For instance, its ability to form heterocyclic compounds like 2-pyrazolyl-1,3-diselenanes [] hints at possibilities for designing novel materials with unique properties. Further research is needed to explore its potential in this domain.
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